[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate
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Description
The compound “[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate” is a complex organic molecule. It contains a total of 47 bonds, including 27 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 tertiary amide (aliphatic), and 1 nitrile (aliphatic) .
Synthesis Analysis
The synthesis of such a compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups and rings. It includes a cyanocyclohexyl group, a methyl carbamoyl group, a methyl group attached to a thiophene ring, and a carboxylate group .Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions, depending on the conditions and reagents used. For instance, it might be involved in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds .Mechanism of Action
The mechanism of action of this compound would depend on its application. In the context of Suzuki–Miyaura coupling, the reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-6-8-17(9-7-16)18-10-13-28-20(18)21(26)27-14-19(25)24(2)22(15-23)11-4-3-5-12-22/h6-10,13H,3-5,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRZDQHJUZVYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)OCC(=O)N(C)C3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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